1,1-Diphenyl-2-thiourea

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >34.2 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 49187. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,1-diphenylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2S/c14-13(16)15(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H2,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPZXQVCYHDMIIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6063228 | |

| Record name | Thiourea, N,N-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6063228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>34.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24806350 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

3898-08-6 | |

| Record name | N,N-Diphenylthiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3898-08-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Diphenyl-2-thiourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003898086 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-Diphenylthiourea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49187 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiourea, N,N-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thiourea, N,N-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6063228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-diphenylthiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.317 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1-DIPHENYL-2-THIOUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MPJ2UNH7EF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,1-Diphenyl-2-thiourea: Structure, Properties, and Applications

This guide provides a comprehensive technical overview of 1,1-Diphenyl-2-thiourea (N,N-Diphenylthiourea), a compound of significant interest in synthetic chemistry and materials science. Designed for researchers, chemists, and professionals in drug development, this document synthesizes core chemical data, proven experimental insights, and safety protocols to facilitate its effective and safe application.

Core Molecular Identity and Structure

Understanding the fundamental structure of this compound is the first step in harnessing its chemical potential. Unlike its more common isomer, 1,3-diphenylthiourea, the 1,1-substitution pattern confers distinct properties regarding reactivity and steric hindrance.

Nomenclature and Chemical Identifiers

Correctly identifying a chemical compound is critical for database searches, procurement, and regulatory compliance. This compound is known by several names and is cataloged under various international identifiers.

Molecular Structure and Tautomerism

The arrangement of atoms in this compound dictates its chemical behavior. The molecule features a central thiocarbonyl group (C=S) bonded to a diphenylamino group (-N(C₆H₅)₂) and an unsubstituted amino group (-NH₂).

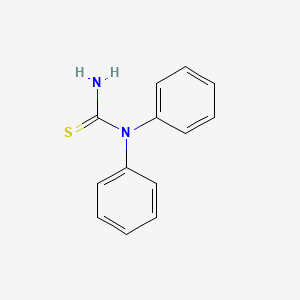

Caption: 2D structure of this compound.

A key feature of thioureas is their ability to exist in tautomeric forms: the thione form (containing a C=S double bond) and the thiol form (containing a C=N double bond and an S-H single bond). In solution, an equilibrium exists between these two forms, although the thione form typically predominates for most thioureas.[5] This equilibrium is crucial as the thiol tautomer can exhibit different reactivity, particularly in chelation and nucleophilic reactions.

Caption: Thione-thiol tautomeric equilibrium in thioureas.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical properties and spectroscopic data is essential for practical laboratory use, from designing reaction conditions to confirming product identity.

Physical and Chemical Properties

The physical properties of this compound are summarized below. These values are critical for determining appropriate solvents for reactions and purification, as well as for storage conditions.

| Property | Value | Source(s) |

| Molecular Weight | 228.31 g/mol | [1][2] |

| Appearance | White to off-white powder/crystals | [6][7] |

| Melting Point | 145 - 150 °C (293 - 302 °F) | [8] |

| Solubility | Soluble in ethanol, ether, acetone, chloroform; Insoluble in water. | [7] |

| Stability | The product is chemically stable under standard ambient conditions (room temperature). | [8] |

Spectroscopic Data

Spectroscopic analysis provides a definitive fingerprint for the molecule, allowing for unambiguous structural confirmation. The following table summarizes the key spectral data available for this compound.

| Technique | Data Highlights | Source(s) |

| FTIR (KBr Wafer) | Characteristic peaks for N-H, C-N, and C=S stretching. | [1][9] |

| ¹H and ¹³C NMR | Signals corresponding to phenyl protons/carbons and amine protons. | [1][10] |

| Mass Spectrometry (GC-MS) | Molecular ion peak confirms the molecular weight. | [1] |

| UV-Vis Spectroscopy | Absorption maxima in solvents like methanol. | [4] |

Expert Interpretation: As an application scientist, my analysis of this data focuses on validation. The FTIR spectrum is the first checkpoint; we expect to see N-H stretching vibrations around 3400-3200 cm⁻¹, aromatic C-H stretches just above 3000 cm⁻¹, and the characteristic thiocarbonyl (C=S) stretch, which is often broad and appears in the 1300-1100 cm⁻¹ region. In NMR, the integration of the aromatic region in the ¹H spectrum should correspond to 10 protons, while the -NH₂ protons will likely appear as a broad singlet. The ¹³C NMR will show distinct signals for the aromatic carbons and a downfield signal for the C=S carbon. Finally, the mass spectrum must show a molecular ion peak (M⁺) at m/z ≈ 228, confirming the compound's molecular weight.[1]

Synthesis and Chemical Reactivity

The synthesis of thiourea derivatives is a well-established area of organic chemistry. Their reactivity makes them valuable intermediates for constructing more complex molecules, particularly heterocycles.

General Synthetic Protocol

While various specific methods exist, a common approach to synthesizing N-substituted thioureas involves the reaction of an amine with an isothiocyanate. For 1,1-disubstituted thioureas, this typically involves reacting a secondary amine with a source of the thiocyanate ion or a related reagent. A plausible synthesis for this compound would involve the reaction of diphenylamine with an isothiocyanate precursor.

A general, self-validating protocol for synthesizing a thiourea derivative is outlined below. The success of each step validates the previous one, ensuring a reliable outcome.

Step-by-Step Methodology:

-

Reactant Preparation: Dissolve the secondary amine (e.g., diphenylamine) in a suitable aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

-

Isothiocyanate Generation/Addition: In a separate flask, generate the isothiocyanate reagent or add a commercially available one (e.g., benzoyl isothiocyanate). The choice of reagent dictates the subsequent reaction conditions.

-

Reaction: Slowly add the amine solution to the isothiocyanate solution at room temperature or under reflux, depending on the reactivity of the substrates.[11] The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up and Isolation: Upon completion, the reaction mixture is typically cooled, and the solvent is removed under reduced pressure. The crude product is then purified.

-

Purification and Validation: Recrystallization from a suitable solvent system (e.g., ethanol/water) is a common purification method.[12] The purity and identity of the final product must be confirmed using the spectroscopic methods detailed in Section 2.2 (NMR, FTIR, MS) and by melting point analysis.

Caption: Generalized workflow for the synthesis of thiourea derivatives.

Reactivity Profile

This compound's reactivity is governed by the nucleophilic sulfur atom and the basic nitrogen atoms.

-

Ligand Chemistry : The sulfur atom is an excellent soft donor, making thiourea derivatives effective ligands for coordinating with transition metals. This property is exploited in catalysis and materials science.[11]

-

Incompatibilities : Safety data sheets consistently highlight incompatibilities with strong oxidizing agents, strong acids, and diazo compounds.[12][13] Reactions with acids can lead to decomposition, potentially liberating toxic gases like hydrogen sulfide.[13]

Applications in Drug Development and Research

Thiourea derivatives are a cornerstone in medicinal chemistry and materials science due to their versatile biological activities and synthetic utility.[14][15]

-

Synthetic Intermediates : Thioureas are crucial building blocks for synthesizing various heterocyclic compounds, such as thiazoles and pyrimidines, which are common scaffolds in pharmaceuticals.[5][16]

-

Biological Activity : The broader class of thiourea derivatives has been extensively studied for a wide range of biological applications, including:

-

Anticancer : Certain derivatives have shown potent activity against various cancer cell lines.[15][16]

-

Antimicrobial and Antifungal : Many thioureas exhibit significant antibacterial and antifungal properties.[14][17]

-

Antioxidant : The sulfur moiety can participate in redox reactions, giving some derivatives antioxidant capabilities.[14][18]

-

Enzyme Inhibition : They have been investigated as inhibitors for enzymes like urease and cholinesterase, relevant in treating diseases like Alzheimer's.[16]

-

While this compound itself may primarily be used as a synthetic precursor, its structure serves as a valuable scaffold for developing new therapeutic agents and functional materials.

Safety, Handling, and Storage

Ensuring scientific integrity requires a commitment to safety. The following protocols are derived from authoritative safety data sheets (SDS).

Hazard Identification

This compound is classified with the following hazards:

-

GHS Classification : Acute toxicity, Oral (Category 1); Skin sensitization (Category 1).[8]

-

Signal Word : Danger[8]

-

Hazard Statements : H300 (Fatal if swallowed), H317 (May cause an allergic skin reaction).[8]

Recommended Handling and Storage Protocol

A self-validating safety workflow ensures that risks are systematically minimized at every stage.

-

Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to avoid dust inhalation.[19]

-

Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[8] Respiratory protection is required when dusts are generated.[8]

-

Handling Practices : Avoid breathing dust.[8] Do not eat, drink, or smoke in the handling area.[8] Wash hands and skin thoroughly after handling.[8] Contaminated work clothing should not be allowed out of the workplace.[8]

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][19] Store locked up or in an area accessible only to qualified personnel.[8]

-

Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8]

First Aid Measures

-

If Swallowed : Immediately call a POISON CENTER or doctor. Rinse mouth.[8]

-

If on Skin : Wash with plenty of water. If skin irritation or rash occurs, get medical advice/attention. Take off immediately all contaminated clothing.[8]

-

If Inhaled : Move person into fresh air.[8]

-

If in Eyes : Rinse out with plenty of water. Remove contact lenses if present and easy to do.[8]

Conclusion

This compound is a versatile chemical compound characterized by its unique substitution pattern, which influences its physicochemical properties and reactivity. Its primary value lies in its role as a synthetic intermediate for creating complex heterocyclic structures and as a scaffold for medicinal chemistry research. A comprehensive understanding of its structure, properties, and safe handling protocols, as detailed in this guide, is paramount for any researcher or scientist aiming to utilize this compound to its full potential.

References

- 1. This compound | C13H12N2S | CID 3034143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound | 3898-08-6 [chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. Thiourea - Wikipedia [en.wikipedia.org]

- 6. Diphenylthiourea | C13H12N2S | CID 700999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. This compound(3898-08-6) 1H NMR spectrum [chemicalbook.com]

- 11. mjas.analis.com.my [mjas.analis.com.my]

- 12. 1,3-Diphenyl-2-thiourea | 102-08-9 [chemicalbook.com]

- 13. echemi.com [echemi.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01781D [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 19. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of 1,1-Diphenyl-2-thiourea from Diphenylamine

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1,1-diphenyl-2-thiourea, a valuable scaffold in medicinal chemistry and materials science, from the secondary amine precursor, diphenylamine. This document is intended for researchers, scientists, and professionals in drug development, offering a deep dive into the chemical principles, a detailed experimental protocol, and insights into process optimization and characterization. The methodologies presented herein are grounded in established chemical literature, ensuring scientific integrity and reproducibility. We will explore a robust and accessible synthetic route, elucidating the causality behind experimental choices to empower researchers in their synthetic endeavors.

Introduction: The Significance of this compound

Thiourea derivatives are a class of organic compounds characterized by the presence of a central thiocarbonyl group flanked by amino groups. Their unique structural and electronic properties, particularly the ability of the N-H protons to act as hydrogen bond donors and the sulfur atom as a hydrogen bond acceptor, make them versatile building blocks in various scientific disciplines. 1,1-disubstituted thioureas, such as this compound, are of particular interest due to their applications as intermediates in the synthesis of heterocyclic compounds, their role as ligands in coordination chemistry, and their diverse biological activities, including potential anticancer, antiviral, and antimicrobial properties.

The synthesis of this compound from the readily available and cost-effective starting material, diphenylamine, presents an attractive route for accessing this important molecule. This guide will focus on a practical and scalable synthetic approach, providing the necessary details for its successful implementation in a laboratory setting.

Chemical Principles and Reaction Mechanism

The synthesis of this compound from diphenylamine can be achieved through several synthetic strategies. One of the most direct and atom-economical methods involves the reaction of diphenylamine with a suitable thiocarbonyl source. For the purpose of this guide, we will focus on the reaction with carbon disulfide, a common and effective reagent for this transformation.

The reaction proceeds through a dithiocarbamate intermediate. Diphenylamine, acting as a nucleophile, attacks the electrophilic carbon of carbon disulfide. This initial addition is often facilitated by a base to deprotonate the amine, increasing its nucleophilicity. The resulting dithiocarbamate salt is then typically treated with a desulfurizing agent or undergoes a subsequent reaction to yield the target thiourea.

A plausible reaction mechanism is outlined below:

-

Formation of the Dithiocarbamate Salt: Diphenylamine reacts with carbon disulfide in the presence of a base (e.g., a tertiary amine like triethylamine or an inorganic base) to form the corresponding dithiocarbamate salt.

-

Activation and Elimination: The dithiocarbamate intermediate can be activated to facilitate the elimination of a sulfur-containing byproduct. This can be achieved through various means, including the use of a coupling agent or an oxidizing agent. In some protocols, the dithiocarbamate is converted to an isothiocyanate in situ, which then reacts with another amine molecule. However, for the synthesis of a 1,1-disubstituted thiourea from a secondary amine, the pathway involves the direct formation of the thiourea from the dithiocarbamate intermediate, often with the elimination of hydrogen sulfide or a related species.

Detailed Experimental Protocol

This section provides a step-by-step procedure for the synthesis of this compound from diphenylamine using carbon disulfide. The protocol is designed to be self-validating, with clear instructions and checkpoints.

Safety Precautions:

-

Diphenylamine: Toxic if swallowed, in contact with skin, or if inhaled. May cause damage to organs through prolonged or repeated exposure. Very toxic to aquatic life with long-lasting effects.[1] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Carbon Disulfide: Highly flammable liquid and vapor. Causes skin and serious eye irritation. Harmful if inhaled and may cause drowsiness or dizziness. Suspected of damaging fertility or the unborn child and causes damage to organs through prolonged or repeated exposure.[2] All manipulations involving carbon disulfide must be conducted in a well-ventilated fume hood, away from ignition sources. Grounding of equipment is necessary to prevent static discharge.

-

General: Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.

Reagents and Materials:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Purity |

| Diphenylamine | C₁₂H₁₁N | 169.22 | (To be calculated) | ≥99% |

| Carbon Disulfide | CS₂ | 76.14 | (To be calculated) | ≥99% |

| Triethylamine | (C₂H₅)₃N | 101.19 | (To be calculated) | ≥99% |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | (As required) | Anhydrous |

| Hexane | C₆H₁₄ | 86.18 | (As required) | Reagent Grade |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | (As required) | Reagent Grade |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | (As required) |

Equipment:

-

Round-bottom flask with a magnetic stirrer

-

Reflux condenser

-

Dropping funnel

-

Heating mantle

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

-

Thin-layer chromatography (TLC) apparatus

Synthetic Procedure:

-

Reaction Setup: In a dry, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diphenylamine (1.0 eq.) in anhydrous dichloromethane.

-

Addition of Base: Add triethylamine (1.2 eq.) to the solution and stir for 10 minutes at room temperature.

-

Addition of Carbon Disulfide: Cool the reaction mixture to 0 °C using an ice bath. Add carbon disulfide (1.5 eq.) dropwise via a dropping funnel over a period of 30 minutes, ensuring the temperature remains below 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent system). The reaction is typically complete within 4-6 hours.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated aqueous sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford this compound as a solid.

Diagram of the Experimental Workflow:

References

Spectroscopic data of 1,1-Diphenyl-2-thiourea (NMR, IR, Mass Spec)

An In-Depth Technical Guide to the Spectroscopic Data of 1,1-Diphenyl-2-thiourea

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of this compound (CAS No: 3898-08-6). As a molecule of interest in synthetic chemistry and potentially in drug development, a thorough understanding of its spectral signature is paramount for its unambiguous identification and quality control. This document collates and interprets Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering field-proven insights into the relationship between the molecular structure and the observed spectral features. The methodologies for data acquisition are also detailed to ensure reproducibility and validation.

Introduction to this compound

This compound is an organic compound featuring a thiourea core ((NH₂)₂C=S) where one of the nitrogen atoms is substituted with two phenyl groups. This asymmetrical substitution distinguishes it from its more common isomer, 1,3-diphenyl-2-thiourea (thiocarbanilide). The presence of the diphenylamino group significantly influences the electronic environment of the thiocarbonyl group and the overall molecular geometry, which is reflected in its spectroscopic properties.

Molecular Structure:

-

Chemical Formula: C₁₃H₁₂N₂S[1]

-

Molecular Weight: 228.31 g/mol [1]

-

IUPAC Name: 1,1-diphenylthiourea[1]

-

CAS Number: 3898-08-6[1]

The structural arrangement of this compound is pivotal to interpreting its spectra. The key features include the thiocarbonyl group (C=S), the primary amine group (-NH₂), and two phenyl rings attached to the same nitrogen atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the aromatic protons of the two phenyl rings and the protons of the primary amine group.

Interpreting the Spectrum:

In a deuterated solvent like DMSO-d₆, the amine protons are expected to be observable, although their chemical shift can be broad and concentration-dependent. The ten protons of the two phenyl rings will give rise to signals in the aromatic region (typically 7.0-8.0 ppm). Due to the free rotation around the C-N bonds, the two phenyl rings are chemically equivalent, simplifying the spectrum. The protons within each phenyl ring (ortho, meta, and para) may exhibit complex splitting patterns due to spin-spin coupling.

Experimental Data Summary:

| Assignment | Chemical Shift (δ) in DMSO-d₆ (ppm) | Multiplicity |

| Aromatic Protons (C₆H₅) | 7.37 | Multiplet |

| Aromatic Protons (C₆H₅) | 7.25 | Multiplet |

Table 1: ¹H NMR Data for this compound. Data sourced from ChemicalBook.[2]

The signals at 7.37 and 7.25 ppm correspond to the protons of the two phenyl groups. The complexity of the multiplets arises from the overlapping signals of the ortho, meta, and para protons. The absence of a distinct signal for the NH₂ protons in this dataset may be due to exchange with residual water in the solvent or its broadness.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, one would expect to see signals for the thiocarbonyl carbon, and the carbons of the two equivalent phenyl rings (ipso, ortho, meta, and para carbons).

Expected Chemical Shifts:

-

Thiocarbonyl Carbon (C=S): This carbon is significantly deshielded and is expected to appear in the range of 180-200 ppm.

-

Phenyl Carbons: The aromatic carbons will resonate in the region of 120-150 ppm. The ipso-carbon (attached to the nitrogen) will have a distinct chemical shift compared to the ortho, meta, and para carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes vibrations of the chemical bonds.

Interpreting the Spectrum:

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the primary amine, the C-N bonds, the C=S bond, and the aromatic C-H and C=C bonds of the phenyl rings.

Experimental Data Summary:

The spectrum is typically acquired using a KBr pellet.[1]

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (amine) | 3400-3200 | Medium, often two bands |

| Aromatic C-H Stretch | 3100-3000 | Medium to Weak |

| Aromatic C=C Stretch | 1600-1450 | Medium to Strong |

| N-H Bend (amine) | 1650-1580 | Medium |

| C-N Stretch | 1350-1250 | Strong |

| C=S Stretch | 1200-1050 | Medium to Weak |

Table 2: Expected IR Absorption Bands for this compound.

The N-H stretching vibrations are particularly diagnostic. The C=S stretching vibration is often weak and can be coupled with other vibrations, making its assignment challenging.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.

Interpreting the Spectrum:

In an electron ionization (EI) mass spectrum, this compound is expected to show a molecular ion peak (M⁺) at an m/z corresponding to its molecular weight (228.31). The fragmentation pattern will be influenced by the stability of the resulting ions.

Experimental Data Summary (GC-MS):

| m/z | Relative Intensity (%) | Possible Fragment Ion |

| 228 | 40.3 | [C₁₃H₁₂N₂S]⁺ (Molecular Ion) |

| 194 | 18.9 | [M - H₂S]⁺ |

| 169 | 64.3 | [N(C₆H₅)₂]⁺ |

| 168 | 40.4 | [N(C₆H₅)₂ - H]⁺ |

| 167 | 24.5 | [N(C₆H₅)₂ - 2H]⁺ |

| 119 | 100.0 | [C₆H₅-N=C=S]⁺ or [C₉H₇]⁺ |

| 77 | 23.6 | [C₆H₅]⁺ |

Table 3: Key Mass Spectrometry Fragments for this compound. Data sourced from ChemicalBook.[2]

The fragmentation is likely initiated by the loss of neutral molecules like H₂S or by cleavage of the C-N bonds. The diphenylamine cation ([N(C₆H₅)₂]⁺) at m/z 169 is a prominent and structurally informative fragment.

Experimental Protocols

To ensure the integrity and reproducibility of the spectroscopic data, standardized experimental protocols are essential.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover the range of 0-12 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A higher number of scans will be required compared to ¹H NMR.

-

Set the spectral width to cover the range of 0-220 ppm.

-

-

Data Processing: Process the raw data using appropriate software. Reference the spectra to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

IR Spectroscopy

-

Sample Preparation (KBr Pellet):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and record the sample spectrum.

-

Typically, spectra are collected in the range of 4000-400 cm⁻¹.

-

Mass Spectrometry

-

Sample Introduction: For GC-MS, dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or methanol) and inject it into the gas chromatograph.

-

Instrumentation: Use a mass spectrometer coupled with a gas chromatograph (GC-MS).

-

Acquisition (Electron Ionization - EI):

-

Set the ionization energy to 70 eV.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 40-400 amu).

-

The GC will separate the sample from any impurities before it enters the mass spectrometer.

-

Visualizations

Molecular Structure and NMR Assignment

Caption: Molecular structure of this compound with ¹H NMR assignments.

Mass Spectrometry Fragmentation Workflow

Caption: Proposed fragmentation pathway for this compound in EI-MS.

Conclusion

The spectroscopic data presented in this guide provide a robust basis for the identification and characterization of this compound. The ¹H NMR, IR, and Mass Spectrometry data are in excellent agreement with the proposed structure. While detailed ¹³C NMR data was not publicly available, the expected chemical shifts have been discussed based on the molecular structure. The provided protocols offer a clear framework for obtaining high-quality, reproducible spectroscopic data, which is essential for any research or development activities involving this compound.

References

An In-depth Technical Guide to 1,1-Diphenyl-2-thiourea (CAS 3898-08-6) for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The thiourea scaffold is a cornerstone in medicinal chemistry, recognized for its wide spectrum of biological activities and its versatility as a pharmacophore in drug design.[1][2] Thiourea derivatives are integral to several clinically used drugs and are actively investigated for their potential as anticancer, antiviral, antibacterial, and anti-inflammatory agents.[1][2][3] This technical guide provides an in-depth exploration of 1,1-Diphenyl-2-thiourea (CAS 3898-08-6), a specific isomer of diphenylthiourea, offering critical insights for researchers, scientists, and professionals in drug development. This document will cover its fundamental properties, synthesis, reactivity, potential applications, and safety considerations, with a clear distinction from its more commonly studied isomer, 1,3-diphenyl-2-thiourea.

Core Chemical and Physical Properties

This compound, also known as N,N-Diphenylthiourea, is an organic compound featuring a thiourea core with two phenyl groups attached to the same nitrogen atom.[4][5] This substitution pattern distinguishes it from its symmetric isomer, 1,3-diphenyl-2-thiourea (thiocarbanilide), and significantly influences its chemical and biological properties.

Key Physicochemical Data

| Property | Value | Source |

| CAS Number | 3898-08-6 | [4][6] |

| Molecular Formula | C₁₃H₁₂N₂S | [4][6] |

| Molecular Weight | 228.31 g/mol | [4][6] |

| IUPAC Name | 1,1-diphenylthiourea | [6] |

| Synonyms | N,N-Diphenylthiourea | [4][5] |

| Appearance | White to off-white powder/crystalline solid | [7] |

| Melting Point | 218 °C | [5] |

| Solubility | Insoluble in water.[7] Soluble in chloroform and olive oil.[7] | [7] |

| Density | 1.32 g/cm³ (for 1,3-isomer, likely similar) | [8] |

Spectral Data

Comprehensive spectral analysis is crucial for the unambiguous identification and characterization of this compound.

| Technique | Key Features and Observations |

| ¹H NMR | Spectral data for this compound is available, which would show characteristic peaks for the phenyl protons and the -NH₂ protons. |

| ¹³C NMR | The ¹³C NMR spectrum will display distinct signals for the carbon atoms in the phenyl rings and the thiocarbonyl carbon (C=S).[6] |

| Infrared (IR) | The IR spectrum will exhibit characteristic absorption bands for N-H stretching of the primary amine, C-N stretching, and the C=S (thiocarbonyl) stretching vibrations.[6] |

| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (m/z = 228.31).[6][9] |

Synthesis and Reactivity

The synthesis of this compound typically involves the reaction of a secondary amine (diphenylamine) with a thiocarbonyl source. A common laboratory-scale synthesis is outlined below.

Synthetic Workflow Diagram

Caption: Synthesis of this compound.

Detailed Synthesis Protocol

Objective: To synthesize this compound from diphenylamine.

Materials:

-

Diphenylamine

-

Thiophosgene (handle with extreme caution in a fume hood)

-

Triethylamine

-

Anhydrous Dichloromethane (DCM)

-

Ammonia (solution in a suitable solvent or gas)

-

Standard laboratory glassware

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: In a fume hood, dissolve diphenylamine in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Base Addition: Add triethylamine to the solution. This acts as a base to neutralize the HCl formed during the reaction.

-

Thiophosgene Addition: Cool the mixture in an ice bath. Slowly add a solution of thiophosgene in DCM from the dropping funnel. The reaction is exothermic and should be controlled.

-

Intermediate Formation: Allow the reaction to stir at room temperature for several hours until the formation of the diphenylthiocarbamoyl chloride intermediate is complete (monitor by TLC).

-

Amination: Cool the reaction mixture again in an ice bath. Bubble ammonia gas through the solution or add a solution of ammonia in an appropriate solvent.

-

Product Formation: The addition of ammonia will lead to the formation of this compound as a precipitate.

-

Work-up and Purification: Filter the precipitate and wash with cold DCM to remove unreacted starting materials and byproducts. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Characterization: Confirm the identity and purity of the final product using techniques such as melting point determination, NMR, IR, and mass spectrometry.

Reactivity Profile

This compound's reactivity is governed by the thiourea moiety and the attached phenyl groups.

-

Incompatible Materials: It is incompatible with strong acids, bases, and oxidizing agents.[10][11]

-

Thermal Decomposition: When heated to decomposition, it may emit toxic fumes of sulfur oxides (SOx) and nitrogen oxides (NOx).[8]

-

Reactions with Acids: Thioureas can react with acids, which may lead to decomposition and the liberation of hydrogen sulfide.[7]

-

Metal Chelation: The sulfur and nitrogen atoms in the thiourea group can act as ligands, forming complexes with various metal ions.[12] This property is relevant for applications in coordination chemistry and the development of metal-based drugs.

Applications in Research and Drug Development

While much of the literature focuses on thiourea derivatives in general or the 1,3-diphenyl isomer, the unique structure of this compound suggests potential for distinct biological activities. Thiourea derivatives are known to exhibit a broad range of pharmacological effects.[2]

Potential Therapeutic Areas

-

Anticancer Activity: Many thiourea derivatives have demonstrated cytotoxic effects against various cancer cell lines.[1][13] Their mechanisms of action can include the inhibition of key enzymes involved in carcinogenesis, such as tyrosine kinases, and the induction of apoptosis.[13][14] The presence of two phenyl groups on a single nitrogen in this compound could influence its lipophilicity and binding interactions with biological targets.

-

Antiviral Properties: Diphenylthiourea derivatives have been studied for their antiviral activity, particularly against picornaviruses.[15] The structural features essential for this activity include the intact -NHC(=S)NH- grouping and specific substitution patterns on the phenyl rings.[15]

-

Enzyme Inhibition: The thiourea moiety is a known pharmacophore for inhibiting various enzymes. For instance, thiourea derivatives have been developed as inhibitors of HIV-1 protease and other key enzymes in pathogens.[16]

-

Antibacterial and Antifungal Activity: The thiourea scaffold is present in compounds with antibacterial and antifungal properties.[3]

Logical Workflow for Biological Activity Screening

Caption: Workflow for evaluating biological activity.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound.

Hazard Identification and Personal Protective Equipment (PPE)

| Hazard Class | Precautionary Statement | Recommended PPE |

| Acute Toxicity (Oral) | May be harmful if swallowed. | Lab coat, safety glasses, nitrile gloves. |

| Skin Sensitization | May cause an allergic skin reaction.[17] | Lab coat, safety glasses, nitrile gloves. |

| Dust Hazard | Avoid breathing dust. Finely dispersed particles may form explosive mixtures in air. | Use in a well-ventilated area or fume hood. Respiratory protection may be required if dust is generated. |

First Aid Measures:

-

Inhalation: Move to fresh air.

-

Skin Contact: Wash off immediately with plenty of water.[18] If skin irritation or rash occurs, get medical advice.

-

Eye Contact: Rinse with plenty of water.

-

Ingestion: Rinse mouth and drink plenty of water. Seek medical attention.

Storage and Disposal:

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.[10][18]

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion and Future Directions

This compound is a valuable compound for research and development, particularly in the field of medicinal chemistry. Its unique substitution pattern offers opportunities for novel drug discovery that may differ from its more studied 1,3-isomer. Future research should focus on the comprehensive biological evaluation of this compound against a wide range of therapeutic targets, elucidation of its mechanisms of action, and structure-activity relationship studies to optimize its potential as a lead compound for new therapeutics. The synthetic accessibility and the rich chemistry of the thiourea core make this compound an attractive starting point for the development of new chemical entities.

References

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. scbt.com [scbt.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. This compound | C13H12N2S | CID 3034143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. Diphenylthiourea | C13H12N2S | CID 700999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Thiourea, N,N'-diphenyl- [webbook.nist.gov]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. 1,3-Diphenyl-2-thiourea | 102-08-9 [amp.chemicalbook.com]

- 12. mjas.analis.com.my [mjas.analis.com.my]

- 13. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. CN103319402A - Diphenyl thiourea derivatives, preparation method and applications thereof - Google Patents [patents.google.com]

- 15. Structure-activity relationship of diphenylthiourea antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. fishersci.com [fishersci.com]

- 18. assets.thermofisher.cn [assets.thermofisher.cn]

An In-Depth Technical Guide to the Molecular Geometry of 1,1-Diphenyl-2-thiourea

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Thiourea Derivatives in Drug Discovery

Thiourea and its derivatives represent a class of organic compounds with a rich history in various scientific fields, including agriculture, coordination chemistry, and notably, medicinal chemistry.[1] The versatile biological activities of thiourea derivatives, which include antibacterial, antifungal, antiviral, and anticancer properties, have made them a focal point in the quest for novel therapeutic agents. The presence of both hydrogen bond donors (N-H groups) and a hydrogen bond acceptor (the thiocarbonyl sulfur atom) within their structure allows for diverse intermolecular interactions, which are crucial for their biological function and solid-state packing. This guide will delve into the molecular geometry of a specific derivative, 1,1-diphenyl-2-thiourea, providing a comprehensive analysis of its structural characteristics.

This compound: An Overview

Spectroscopic Characterization

The identity and purity of this compound can be confirmed through a combination of spectroscopic techniques.[2][3]

-

FT-IR Spectroscopy: The Fourier-transform infrared (FT-IR) spectrum provides key information about the functional groups present. For this compound, characteristic peaks would include N-H stretching vibrations, C-N stretching, and the C=S thiocarbonyl stretch.[3]

-

NMR Spectroscopy: Both ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy are vital for elucidating the molecular structure. The ¹H NMR spectrum would show signals corresponding to the amine protons and the aromatic protons of the two phenyl rings. The ¹³C NMR would reveal the chemical environments of all carbon atoms, including the distinct signal for the C=S carbon.[2]

-

UV-Vis Spectroscopy: Ultraviolet-visible spectroscopy can provide insights into the electronic transitions within the molecule, particularly those involving the phenyl rings and the thiocarbonyl group.[2]

Molecular Geometry: Insights from the 1,3-Diphenyl-2-thiourea Isomer

Due to the limited availability of specific crystallographic data for this compound, a detailed analysis of its symmetrical isomer, 1,3-diphenyl-2-thiourea, is highly instructive. The fundamental principles of bond lengths, bond angles, and conformational preferences observed in the 1,3-isomer provide a robust framework for understanding the geometry of the 1,1-isomer.

Conformational Analysis

Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in understanding the conformational landscape of N,N'-disubstituted thioureas. For 1,3-diphenyl-2-thiourea, two primary conformations are of interest: the trans-trans and the cis-trans forms. These conformations are defined by the orientation of the N-H bonds relative to the C=S bond.

-

Trans-Trans (TT) Conformation: Both N-H bonds are in a trans position relative to the thiocarbonyl group. This conformation is often favored in the solid state and allows for the formation of intermolecular hydrogen bonds.

-

Cis-Trans (CT) Conformation: One N-H bond is cis and the other is trans with respect to the C=S bond.

The relative stability of these conformers can be influenced by the solvent and the nature of the substituents on the phenyl rings.

Key Geometric Parameters of 1,3-Diphenyl-2-thiourea

The following table summarizes typical bond lengths and angles for 1,3-diphenyl-2-thiourea, derived from crystallographic and computational data. These values are representative of the core thiourea structure.

| Parameter | Typical Value |

| C=S Bond Length | ~1.68 Å |

| C-N Bond Length | ~1.35 Å |

| N-C (phenyl) Bond Length | ~1.43 Å |

| N-C-N Bond Angle | ~117° |

| C-N-C (phenyl) Bond Angle | ~125° |

| S-C-N Bond Angle | ~121° |

Intermolecular Interactions and Crystal Packing

A defining feature of thiourea derivatives is their propensity to form strong intermolecular hydrogen bonds. In the solid state, these interactions are crucial in dictating the crystal packing. For 1,3-diphenyl-2-thiourea, the most common hydrogen bonding motif involves the N-H groups of one molecule interacting with the sulfur atom of a neighboring molecule, often forming dimeric structures or extended chains.

Experimental Protocols

Synthesis of this compound

A plausible and general method for the synthesis of 1,1-disubstituted thioureas involves the reaction of a secondary amine with an isothiocyanate. For this compound, a common approach is the reaction of diphenylamine with a source of thiocyanic acid, or more conveniently, with an acyl isothiocyanate followed by hydrolysis. A straightforward laboratory-scale synthesis can be adapted from established procedures for similar compounds.

Step-by-Step Protocol:

-

Preparation of Benzoyl Isothiocyanate: In a round-bottom flask, dissolve ammonium thiocyanate in dry acetone. To this solution, add benzoyl chloride dropwise with stirring. The mixture is then gently refluxed to form benzoyl isothiocyanate in situ.

-

Reaction with Diphenylamine: To the solution containing benzoyl isothiocyanate, add a solution of diphenylamine in dry acetone. The reaction mixture is stirred and may require further refluxing to ensure complete reaction, forming the intermediate N-benzoyl-N',N'-diphenylthiourea.

-

Hydrolysis: The intermediate is then hydrolyzed by heating with an aqueous solution of sodium hydroxide. This cleaves the benzoyl group, yielding this compound.

-

Purification: The crude product is isolated by filtration after cooling and neutralizing the reaction mixture. Recrystallization from a suitable solvent, such as ethanol, is then performed to obtain the purified this compound.

Characterization Workflow

The synthesized this compound should be characterized to confirm its structure and purity.

Caption: Experimental workflow for the synthesis and characterization of this compound.

Visualization of Molecular Structures

The following diagrams illustrate the structures of this compound and its 1,3-isomer.

Caption: Comparison of the molecular structures of 1,1- and 1,3-diphenyl-2-thiourea isomers.

Conclusion and Future Directions

While a definitive crystallographic structure of this compound remains to be elucidated, a comprehensive understanding of its molecular geometry can be achieved through a combination of spectroscopic methods and comparative analysis with its well-studied 1,3-isomer. The synthesis and characterization protocols outlined in this guide provide a solid foundation for further investigation of this compound. Future research, including single-crystal X-ray diffraction and advanced computational studies, would be invaluable in precisely defining the geometric parameters and intermolecular interactions of this compound, which could, in turn, aid in the rational design of new thiourea-based therapeutic agents.

References

An In-depth Technical Guide to the Tautomeric Forms of Unsymmetrical Diphenylthiourea

Abstract

Thiourea and its derivatives are pivotal scaffolds in medicinal chemistry and materials science, exhibiting a wide array of biological activities and coordination properties.[1][2] Central to their reactivity and function is the phenomenon of thione-thiol tautomerism. This guide provides a comprehensive examination of the tautomeric forms of unsymmetrical diphenylthiourea, contrasting them with their symmetrical counterparts. We will delve into the structural nuances, the analytical methodologies for their characterization, and the underlying principles governing their tautomeric equilibrium. This document is intended to serve as a technical resource for researchers leveraging thiourea derivatives in drug design and development, offering insights into the causal relationships between structure, tautomerism, and function.

Introduction: The Significance of Tautomerism in Diphenylthioureas

Tautomerism, the dynamic equilibrium between two or more interconvertible isomers, is a fundamental concept in organic chemistry with profound implications for a molecule's chemical behavior and biological activity. In the context of thiourea derivatives, the principal tautomeric equilibrium exists between the thione form (containing a C=S double bond) and the thiol (or isothiourea) form (containing a C=N double bond and an S-H single bond).[1]

The position of this equilibrium is highly sensitive to the electronic and steric nature of the substituents on the nitrogen atoms, as well as the surrounding solvent environment.[3][4] For drug development professionals, understanding the predominant tautomeric form of a thiourea-based drug candidate is critical, as the two forms possess distinct hydrogen bonding capabilities, lipophilicity, and three-dimensional shapes—all of which are crucial for drug-receptor interactions.

This guide will specifically focus on diphenylthiourea, examining how the symmetrical (N,N'-diphenylthiourea or 1,3-diphenylthiourea) and unsymmetrical (N,N-diphenylthiourea or 1,1-diphenylthiourea) placement of the phenyl groups influences the thione-thiol tautomeric balance.

The Tautomeric Landscape of Diphenylthiourea

The tautomeric equilibrium for diphenylthiourea can be represented as follows:

To be rendered with actual chemical structures

Caption: General thione-thiol tautomeric equilibrium in thiourea derivatives.

Symmetrical N,N'-Diphenylthiourea (1,3-Diphenylthiourea)

In symmetrically disubstituted thioureas like N,N'-diphenylthiourea, the molecule exists predominantly in the thione form in the solid state and in most common solvents. This is due to the greater thermodynamic stability of the C=S double bond compared to the C=N double bond in the thiol tautomer. X-ray crystallographic studies of N,N'-diphenylthiourea confirm the thione structure in the solid state.[5]

However, studies involving mass spectrometry have suggested that diphenylthiourea exhibits a greater tendency to form the imidol (thiol) structure compared to other thiourea derivatives, which is attributed to the extension of conjugation.[6]

Unsymmetrical N,N-Diphenylthiourea (1,1-Diphenylthiourea)

For unsymmetrical N,N-diphenylthiourea, the tautomeric landscape is altered. The presence of two phenyl groups on one nitrogen atom and two protons on the other introduces significant electronic and steric differences.

-

Electronic Effects: The two phenyl groups on one nitrogen atom are electron-withdrawing, which can influence the basicity of the nitrogen and sulfur atoms and, consequently, the position of the tautomeric equilibrium.

-

Steric Effects: The bulky diphenylamino group can sterically hinder solvation and intermolecular interactions around that nitrogen, potentially favoring the thiol form where the proton is on the less hindered sulfur atom.

Analytical Characterization of Tautomeric Forms

A multi-faceted analytical approach is essential to definitively identify and quantify the tautomeric forms of diphenylthiourea in different states.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for distinguishing between the thione and thiol tautomers by identifying their characteristic vibrational frequencies.

| Functional Group | Tautomeric Form | Characteristic Wavenumber (cm⁻¹) | Notes |

| C=S Stretch | Thione | ~1200 - 800 | This band can be broad and is often coupled with other vibrations, making it sometimes difficult to assign definitively.[8] For 1,3-diphenylthiourea, the C=S stretching mode has been observed around 908 cm⁻¹ in IR and 911 cm⁻¹ in Raman spectra.[9] |

| N-H Stretch | Thione | ~3400 - 3100 | The position and shape of this band are sensitive to hydrogen bonding. In 1,3-diphenylthiourea, the N-H stretching band is observed at 3217 cm⁻¹.[9] |

| S-H Stretch | Thiol | ~2600 - 2550 | The appearance of a weak band in this region is a strong indicator of the presence of the thiol tautomer. |

| C=N Stretch | Thiol | ~1690 - 1640 | A strong band in this region would suggest the presence of the imine functionality of the thiol form. |

Experimental Protocol: FTIR Analysis of Diphenylthiourea

-

Sample Preparation:

-

For solid-state analysis, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

For solution-state analysis, dissolve the sample in a suitable solvent (e.g., chloroform, DMSO) that is transparent in the IR regions of interest. Use a liquid cell with an appropriate path length.

-

-

Data Acquisition:

-

Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the pure solvent or KBr pellet for subtraction.

-

-

Data Analysis:

-

Identify the key vibrational bands corresponding to the C=S, N-H, S-H, and C=N stretching frequencies.

-

Compare the spectra of symmetrical and unsymmetrical diphenylthiourea to identify any shifts in these key bands that may indicate a change in the tautomeric equilibrium.

-

Caption: Workflow for FTIR analysis of diphenylthiourea tautomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H and ¹³C NMR, provides detailed structural information and can be used to quantify the ratio of tautomers in solution.

| Nucleus | Tautomeric Form | Expected Chemical Shift (δ, ppm) | Notes |

| ¹H (N-H) | Thione | 7.0 - 10.0 | The chemical shift is highly dependent on the solvent and concentration due to hydrogen bonding. For 1,3-diphenylthiourea in DMSO-d₆, the N-H proton signal appears around 9.75 ppm.[10] In the unsymmetrical form, two distinct N-H signals would be expected if the thione form is present. |

| ¹H (S-H) | Thiol | 3.0 - 5.0 | The appearance of a signal in this region, which would disappear upon D₂O exchange, is characteristic of a thiol proton. |

| ¹³C (C=S) | Thione | 180 - 210 | The thiocarbonyl carbon is typically deshielded and appears at a high chemical shift. |

| ¹³C (C=N) | Thiol | 150 - 170 | The imine carbon of the thiol tautomer would resonate at a lower chemical shift compared to the thiocarbonyl carbon. |

Experimental Protocol: NMR Analysis for Tautomer Quantification [11][12][13]

-

Sample Preparation:

-

Prepare solutions of the thiourea derivative in various deuterated solvents (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) at a known concentration. The choice of solvent can significantly influence the tautomeric equilibrium.[14]

-

-

¹H NMR Data Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

To confirm the identity of N-H and S-H protons, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The exchangeable protons will either broaden or disappear.

-

-

¹³C NMR Data Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. This will provide sharp singlets for each unique carbon atom.

-

-

Quantitative Analysis:

-

In the ¹H NMR spectrum, integrate the signals corresponding to the distinct protons of each tautomer (e.g., the S-H proton of the thiol form and the N-H protons of the thione form).

-

The ratio of the integrals will give the molar ratio of the tautomers in solution.

-

In the ¹³C NMR spectrum, the relative intensities of the C=S and C=N signals can also be used to estimate the tautomer ratio, although quantitative ¹³C NMR requires longer relaxation delays.

-

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Diphenylthiourea | C13H12N2S | CID 700999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. tsijournals.com [tsijournals.com]

- 7. Crystal structures of three N,N,N′-trisubstituted thioureas for reactivity-controlled nanocrystal synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. 1,3-Diphenyl-2-thiourea(102-08-9) 1H NMR [m.chemicalbook.com]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. NMR blog - β-Diketone tautomerization ratio determined via 60 MHz benchtop NMR — Nanalysis [nanalysis.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine-Functionalized Derivatives: Structural Elucidation and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Health and Safety of 1,1-Diphenyl-2-thiourea

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Data Scarcity for 1,1-Diphenyl-2-thiourea

As professionals in the scientific community, our commitment to safety is predicated on the availability of accurate and comprehensive data. In the case of This compound (CAS No. 3898-08-6) , it is imperative to begin this guide by acknowledging a significant scarcity of detailed toxicological and safety information in publicly accessible literature and safety data sheets.[1] Much of the readily available data pertains to its isomer, 1,3-Diphenyl-2-thiourea (also known as Thiocarbanilide, CAS No. 102-08-9).[2][3][4][5][6]

Isomeric Distinction is Critical: It is a fundamental principle of toxicology that chemical isomers can exhibit vastly different physiological and hazardous properties. Therefore, this guide will not extrapolate the known hazards of the 1,3-isomer to the 1,1-isomer. Instead, it will synthesize the known information for this compound and establish a framework for its handling based on precautionary principles for compounds with unknown hazard profiles. The data for the more thoroughly studied 1,3-isomer will be presented for informational context but must not be used as a direct surrogate for safety protocols for the 1,1-isomer.

Section 1: Chemical and Physical Identity

This compound is a derivative of thiourea where two phenyl groups are attached to the same nitrogen atom.[1]

| Identifier | Value | Source |

| Chemical Name | This compound | [1][7] |

| Synonyms | N,N-Diphenylthiourea | [7] |

| CAS Number | 3898-08-6 | [1][7] |

| Molecular Formula | C₁₃H₁₂N₂S | [1][7] |

| Molecular Weight | 228.31 g/mol | [1][7] |

| Physical Description | White to off-white powder (data for related isomer) | [2] |

| Solubility | Insoluble in water (data for related isomer) | [3] |

Section 2: Hazard Identification and GHS Classification - A Data Gap

A thorough review of available safety data reveals no specific, official GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification for this compound. The EPA's Substance Registry Services lists it under the Toxic Substances Control Act (TSCA), but detailed hazard information is not provided.[8]

In contrast, the related isomer, 1,3-Diphenyl-2-thiourea, is classified with significant hazards:

-

May cause an allergic skin reaction (H317)[6]

-

Suspected of damaging fertility or the unborn child (H361)[6]

-

May cause damage to organs (thyroid) through prolonged or repeated exposure (H373)[4][5]

-

Toxic to aquatic life with long-lasting effects (H411)[6]

Core Directive for Safe Handling: In the absence of specific data for this compound, it must be handled as a compound of unknown toxicity . A conservative approach is warranted, assuming it may possess hazards similar to other thiourea derivatives, including potential for skin sensitization and systemic toxicity.

Section 3: Prudent Laboratory Practices for Handling

Given the data gap, a risk-based approach focusing on minimizing exposure is essential. The following protocols are based on standard best practices for handling chemicals with unknown hazards.

Engineering Controls

-

Chemical Fume Hood: All manipulations of solid this compound, including weighing and transfers, must be conducted in a certified chemical fume hood to prevent inhalation of dust particles.[9]

-

Ventilation: Ensure the laboratory has adequate general ventilation.[10]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary barrier to exposure.

-

Hand Protection: Wear nitrile or neoprene gloves. Discard gloves immediately if contamination occurs and wash hands thoroughly.[10]

-

Eye Protection: Chemical safety goggles are mandatory.[10]

-

Skin and Body Protection: A lab coat is required. Ensure it is buttoned and sleeves are rolled down. For larger quantities, consider an apron or chemical-resistant suit.[9]

-

Respiratory Protection: If there is a risk of dust generation outside of a fume hood, a NIOSH-approved respirator with a particulate filter (e.g., N95) is necessary.[5]

Handling and Storage

-

Hygiene: Avoid all contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[4][9] The storage area should be accessible only to authorized personnel.

-

Spill Management:

-

Evacuate the area and ensure adequate ventilation.

-

Wear full PPE as described above.

-

Gently sweep or scoop up the spilled solid material, avoiding dust generation.[4][10]

-

Collect the waste in a sealed container for disposal.

-

Clean the spill area with a suitable solvent and then wash with soap and water.

-

Do not allow the substance to enter drains or waterways.[11]

-

Section 4: Emergency Procedures

The following first-aid measures are general recommendations. Always seek immediate medical attention after any exposure.

| Exposure Route | First-Aid Protocol | Causality and Rationale |

| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration.[4][10] | To remove the individual from the contaminated atmosphere and provide respiratory support. |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes.[4] | To minimize absorption through the skin. Prompt and thorough washing is critical. |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][12] | To dilute and remove the chemical from the sensitive eye tissues, preventing further damage. |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them plenty of water to drink.[10] | To dilute the substance in the stomach. Vomiting can cause aspiration of the chemical into the lungs. |

Note to Physician: Treat symptomatically. The toxicological properties have not been fully investigated.[4]

Section 5: Workflow Diagrams

Standard Handling Workflow

Caption: Standard laboratory workflow for handling this compound.

Emergency Response Logic (Skin Exposure)

Caption: Decision-making process for a skin exposure incident.

Section 6: Conclusion and Final Recommendations

The safe use of this compound in a research and development setting is hampered by a lack of specific health and safety data. This guide underscores the necessity of treating this compound as one of unknown toxicity. All handling must be performed with stringent adherence to engineering controls, personal protective equipment protocols, and hygiene practices designed to minimize any potential for exposure. Researchers are strongly encouraged to document all handling procedures and any observed effects to contribute to the collective knowledge base for this chemical. Until comprehensive toxicological data becomes available, a precautionary and conservative safety culture is the only responsible path forward.

References

- 1. This compound | C13H12N2S | CID 3034143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Diphenylthiourea | C13H12N2S | CID 700999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. fishersci.com [fishersci.com]

- 5. N,N′-二苯基硫脲 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. scbt.com [scbt.com]

- 8. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 9. fishersci.co.uk [fishersci.co.uk]

- 10. abdurrahmanince.net [abdurrahmanince.net]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Solubility of 1,1-Diphenyl-2-thiourea in Common Organic Solvents

Abstract: The solubility of active pharmaceutical ingredients (APIs) is a cornerstone of drug development, profoundly influencing formulation strategies, bioavailability, and overall therapeutic efficacy. 1,1-Diphenyl-2-thiourea is a compound of interest within the broader class of thiourea derivatives, which are recognized for their diverse biological activities. Despite its relevance, publicly available data on the solubility of this compound in common organic solvents is notably scarce. This technical guide addresses this knowledge gap not by presenting non-existent data, but by providing a robust scientific framework for researchers. We detail the compound's physicochemical properties, offer a theoretically grounded prediction of its solubility profile based on molecular structure, and present a comprehensive, step-by-step experimental protocol for its accurate determination using the gold-standard equilibrium shake-flask method.

Introduction: The Critical Role of Solubility

This compound (CAS: 3898-08-6) is an organic compound featuring a thiourea core with two phenyl groups attached to the same nitrogen atom. Thiourea derivatives are a versatile class of molecules, widely investigated for a range of therapeutic applications, including anticancer, antibacterial, and antiviral properties. For any such compound to be viable as a drug candidate, its solubility must be thoroughly characterized.

Solubility dictates the choice of solvents for synthesis and purification, the feasibility of various dosage forms (e.g., oral solids vs. injectables), and is a critical parameter in high-throughput screening assays. Poor solubility can be a major hurdle, leading to low bioavailability and erratic absorption, ultimately causing promising compounds to fail in later stages of development.

This guide provides researchers, chemists, and formulation scientists with the essential tools to understand, predict, and, most importantly, experimentally determine the solubility of this compound.

Physicochemical Profile and Structural Analysis

Understanding a molecule's physical and chemical properties is the first step toward predicting its behavior in different solvent environments. The key characteristics of this compound are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 3898-08-6 | [1][2] |

| Molecular Formula | C₁₃H₁₂N₂S | [1][2] |

| Molecular Weight | 228.31 g/mol | [1][2] |

| Computed XLogP3 | 2.3 | [1] |

| Topological Polar Surface Area | 61.4 Ų | [1] |

| Hydrogen Bond Donors | 2 (from the -NH₂ group) | [1] |

| Hydrogen Bond Acceptors | 1 (from the sulfur atom) |[1] |

Expert Analysis: The structure of this compound is asymmetric. The two bulky, nonpolar phenyl groups on one nitrogen atom create a significant hydrophobic region. The other side of the molecule features a primary amine (-NH₂) group, which can act as a hydrogen bond donor. The thiocarbonyl sulfur (C=S) can act as a weak hydrogen bond acceptor.

The XLogP3 value of 2.3 indicates a moderate degree of lipophilicity (fat-solubility). Generally, compounds with a LogP between 1 and 3 are soluble in a range of organic solvents but may have limited aqueous solubility. The Polar Surface Area (PSA) of 61.4 Ų is relatively low, suggesting good potential for membrane permeability but reinforcing the expectation of low water solubility.

Predicted Solubility Profile in Organic Solvents

The fundamental principle of "like dissolves like" governs solubility. This means that polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents. Based on the structural analysis in the previous section, we can predict the solubility behavior of this compound.

Table 2: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

|---|---|---|---|

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN) | High | These solvents can accept hydrogen bonds from the -NH₂ group and have sufficient polarity to interact with the thiocarbonyl group, while also accommodating the nonpolar phenyl rings. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | Alcohols can both donate and accept hydrogen bonds, allowing for favorable interactions with the solute. Solubility is expected to decrease as the alkyl chain of the alcohol increases (e.g., higher in methanol than in butanol). |

| Nonpolar | Hexane, Toluene, Cyclohexane | Low to Very Low | These solvents lack the ability to form hydrogen bonds or engage in strong dipole-dipole interactions, making it difficult to overcome the crystal lattice energy of the solid compound. The nonpolar phenyl rings offer some affinity, but this is unlikely to be sufficient for significant dissolution. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents have moderate polarity and can interact with the dipole of the thiourea group. They are also effective at solvating aromatic rings, suggesting they should be reasonably good solvents for this compound. |

Comparative Data: The Structural Isomer 1,3-Diphenyl-2-thiourea

While direct data for the 1,1-isomer is lacking, extensive qualitative data exists for its symmetric structural isomer, 1,3-Diphenyl-2-thiourea (Thiocarbanilide, CAS: 102-08-9). This isomer has very similar computed properties (XLogP3: 2.2, PSA: 56.2 Ų) and can serve as a useful, albeit imperfect, analogue.[3]

Table 3: Reported Qualitative Solubility of 1,3-Diphenyl-2-thiourea

| Solvent | Reported Solubility | Source(s) |

|---|---|---|

| Ethanol | Soluble / Very Soluble | [4][5] |

| Diethyl Ether | Soluble / Very Soluble | [4][5] |

| Chloroform | Soluble / Very Soluble | [4][5] |